molecular formula C12H14Cl3NO B14719377 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride CAS No. 21447-59-6

3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride

Katalognummer: B14719377
CAS-Nummer: 21447-59-6
Molekulargewicht: 294.6 g/mol
InChI-Schlüssel: ORUYBSWKKRFMFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a benzoyl chloride group attached to a bis(2-chloroethyl)amino group and a methyl group on the benzene ring. This compound is of interest due to its potential use in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride typically involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This intermediate is then reacted with bis(2-chloroethyl)amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of anticancer agents and other therapeutic compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride involves the alkylation of nucleophilic sites in biological macromolecules such as DNA and proteins. The bis(2-chloroethyl)amino group forms reactive intermediates that can covalently bind to nucleophilic centers, leading to cross-linking and disruption of normal cellular functions. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • Melphalan
  • Chlorambucil
  • Cyclophosphamide

Uniqueness

3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride is unique due to the presence of both a benzoyl chloride group and a bis(2-chloroethyl)amino group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure also provides opportunities for the development of novel therapeutic agents with potentially improved efficacy and reduced side effects .

Eigenschaften

CAS-Nummer

21447-59-6

Molekularformel

C12H14Cl3NO

Molekulargewicht

294.6 g/mol

IUPAC-Name

3-[bis(2-chloroethyl)amino]-4-methylbenzoyl chloride

InChI

InChI=1S/C12H14Cl3NO/c1-9-2-3-10(12(15)17)8-11(9)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3

InChI-Schlüssel

ORUYBSWKKRFMFL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)Cl)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.